2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzo[a]carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 5,6-dihydro-11H-benzo[a]carbazole with ethyl 4-methylbenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. It may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: This compound is similar in structure but has different functional groups, leading to distinct properties and applications.
Ethyl 4-[(11RS)-8-Chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate: Another structurally related compound with unique pharmacological properties.
Uniqueness
2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate stands out due to its specific structural features, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential use in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H23NO3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(5,6-dihydrobenzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H23NO3S/c1-18-10-13-20(14-11-18)30(27,28)29-17-16-26-24-9-5-4-8-22(24)23-15-12-19-6-2-3-7-21(19)25(23)26/h2-11,13-14H,12,15-17H2,1H3 |
InChI Key |
ZOIKYMFWKSAQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C3=CC=CC=C3C4=C2C5=CC=CC=C5CC4 |
Origin of Product |
United States |
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